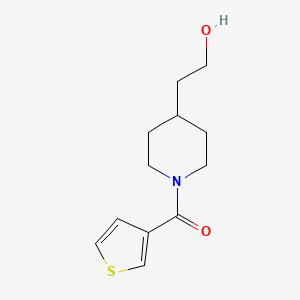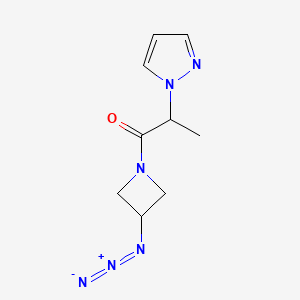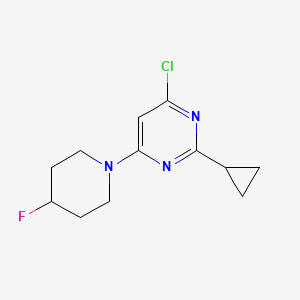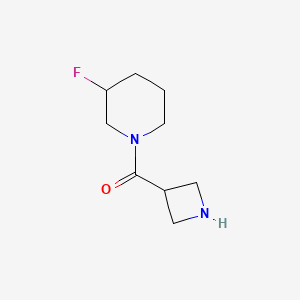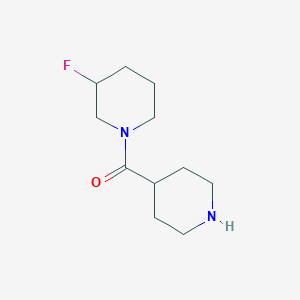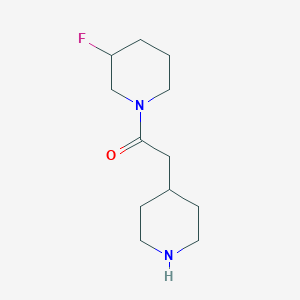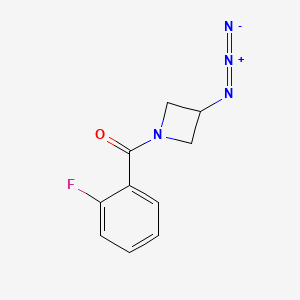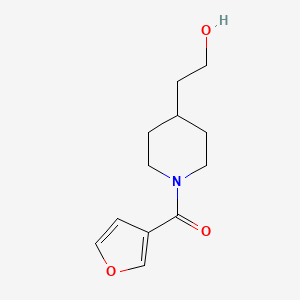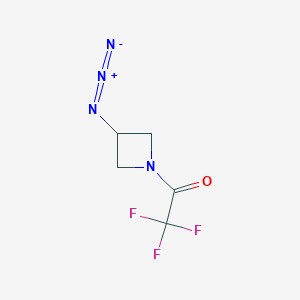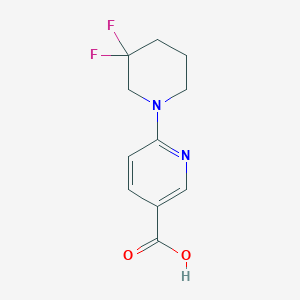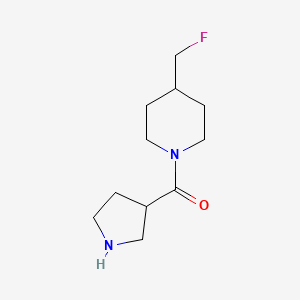
(4-(Fluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
Overview
Description
Scientific Research Applications
Antiproliferative Activity
Compounds with structural similarities to "(4-(Fluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone" have been synthesized and evaluated for their antiproliferative activities. For example, the synthesis, structural exploration, and Hirshfeld surface analysis of a novel bioactive heterocycle, which was evaluated for antiproliferative activity, suggests potential applications in cancer research and drug development (S. Benaka Prasad et al., 2018).
Crystal Structure and DFT Studies
Studies on the synthesis, crystal structure, and Density Functional Theory (DFT) analysis of related compounds provide insights into their molecular structures and electronic properties. This information is crucial for understanding the reactivity, stability, and potential applications of these compounds in materials science and molecular engineering (P. Huang et al., 2021).
Antimicrobial Activity
Some derivatives of similar compounds have been explored for their antimicrobial activities, suggesting potential applications in the development of new antibacterial and antifungal agents. For instance, the synthesis and in vitro antimicrobial activity evaluation of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives could provide a basis for the design of new antimicrobial drugs (L. Mallesha & K. Mohana, 2014).
Corrosion Inhibition
Piperidine derivatives have been studied for their potential as corrosion inhibitors, which are important in protecting metals from corrosion, especially in harsh industrial environments. Quantum chemical and molecular dynamic simulation studies can predict the inhibition efficiencies of such compounds, indicating their potential applications in materials science and engineering (S. Kaya et al., 2016).
Mechanism of Action
- The compound’s primary target is protein serine/threonine-protein kinase B-raf . This kinase plays a crucial role in cell signaling pathways, particularly the MAPK/ERK pathway.
Target of Action
Pharmacokinetics
- Information on absorption is not available. Data regarding the volume of distribution is not provided. No specific details on protein binding are reported .
properties
IUPAC Name |
[4-(fluoromethyl)piperidin-1-yl]-pyrrolidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19FN2O/c12-7-9-2-5-14(6-3-9)11(15)10-1-4-13-8-10/h9-10,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOJIOMLKVFHMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)N2CCC(CC2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




